

Application Notes and Protocols: Labeling Oligonucleotides with Lanasol Yellow 4G

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Compound of Interest		
Compound Name:	Lanasol yellow 4G	
Cat. No.:	B12363259	Get Quote

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Introduction

Lanasol Yellow 4G is a reactive dye containing an α -bromoacrylamide functional group, which makes it suitable for covalently labeling biomolecules.[1][2] This document provides a detailed protocol for the conjugation of Lanasol Yellow 4G to amino-modified oligonucleotides. Such labeled oligonucleotides are valuable tools in various molecular biology and diagnostic applications, including fluorescence microscopy, FRET studies, and in-vivo imaging.[3][4]

The protocol outlines the necessary steps for successful conjugation, including the preparation of reagents, the labeling reaction, and the purification of the final product. The α -bromoacrylamide group of **Lanasol Yellow 4G** reacts with primary amino groups introduced onto the oligonucleotide, forming a stable covalent bond.[2] Careful control of reaction conditions, particularly pH, is crucial to ensure efficient labeling while minimizing hydrolysis of the reactive dye.[2]

Data Summary

The following table summarizes the key quantitative parameters for the labeling protocol.



Parameter	Value/Range	Notes
Oligonucleotide Concentration	10-100 μΜ	Higher concentrations can improve reaction kinetics.
Lanasol Yellow 4G Concentration	10-50 fold molar excess over oligonucleotide	A higher excess can drive the reaction to completion but may require more extensive purification.
Reaction Buffer	0.1 M Sodium Bicarbonate or Borate Buffer	Must be amine-free.
Reaction pH	8.0 - 9.0	Slightly alkaline pH facilitates the reaction of the amino group. While Lanasol dyes are applied to wool at acidic to neutral pH to prevent hydrolysis[2], the nucleophilicity of the primary amine on the oligonucleotide is higher at a slightly basic pH, favoring the labeling reaction. A careful balance is needed.
Reaction Temperature	25°C (Room Temperature)	Higher temperatures are generally not necessary and may increase dye hydrolysis.
Reaction Time	2 - 12 hours	Reaction progress can be monitored by HPLC or gel electrophoresis.
Purification Method	HPLC, Ethanol Precipitation, or Phase Extraction	The choice of method depends on the required purity and scale.

Experimental Protocols Materials and Reagents



- Amino-modified oligonucleotide (5' or 3' modified)
- Lanasol Yellow 4G (Reactive Yellow 39)[1]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate or Borate Buffer (pH 8.0-9.0), sterile and amine-free
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold
- · Nuclease-free water
- Optional: Reversed-phase HPLC column (e.g., C18) and solvents (acetonitrile, triethylammonium acetate buffer) for purification.
- Optional: Water-saturated butanol for purification by phase extraction.[5][6][7][8]

Protocol 1: Labeling of Amino-Modified Oligonucleotide

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the reaction buffer (0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-9.0) to a final concentration of 10-100 μM. It is critical that the buffer is free of any primary amines (e.g., Tris) as these will compete with the oligonucleotide for labeling.[9]
- Dye Preparation: Immediately before use, prepare a stock solution of Lanasol Yellow 4G in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.
- Labeling Reaction:
 - To the oligonucleotide solution, add a 10-50 fold molar excess of the Lanasol Yellow 4G stock solution.
 - Mix thoroughly by vortexing and protect the reaction from light by wrapping the tube in aluminum foil.



 Incubate at room temperature (25°C) for 2-12 hours with gentle agitation. The optimal reaction time may need to be determined empirically.

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted **Lanasol Yellow 4G**, which can interfere with downstream applications.

This method is suitable for removing the bulk of the unreacted dye.

- To the labeling reaction mixture, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).
- Add 3 volumes of ice-cold 100% ethanol.
- Mix well and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
- Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge again for 10 minutes.
- Repeat the wash step.
- Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
- Resuspend the labeled oligonucleotide in an appropriate volume of nuclease-free water.

HPLC provides the highest purity and is recommended for demanding applications.

- Use a reversed-phase HPLC column (e.g., C18).
- Set up a binary solvent system:
 - Solvent A: 0.1 M Triethylammonium Acetate (TEAA) in water.
 - Solvent B: Acetonitrile.
- Equilibrate the column with a low percentage of Solvent B.



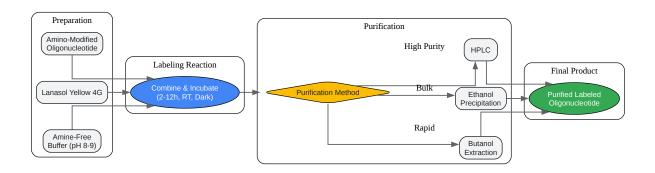
- Inject the labeling reaction mixture onto the column.
- Elute with a linear gradient of increasing Solvent B. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide and the free dye will typically elute much later.
- Collect the fractions corresponding to the labeled oligonucleotide peak.
- Combine the desired fractions and lyophilize to obtain the purified product.

This is a rapid purification method based on the differential solubility of the hydrophilic DNA and the more hydrophobic unreacted dye.[5][6][7][8]

- Add an equal volume of water-saturated butanol to the labeling reaction mixture.
- Vortex vigorously for 20-30 seconds.
- Centrifuge at high speed for 1-2 minutes to separate the aqueous and organic phases.
- The unreacted dye will partition into the upper butanol phase, while the labeled oligonucleotide remains in the lower aqueous phase.[6]
- Carefully remove and discard the upper butanol phase.
- Repeat the extraction 2-3 times until the butanol phase is colorless.
- The purified, labeled oligonucleotide is in the aqueous phase and can be used directly or further purified by ethanol precipitation.

Visualizations





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Caption: Experimental workflow for labeling oligonucleotides with **Lanasol Yellow 4G**.

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